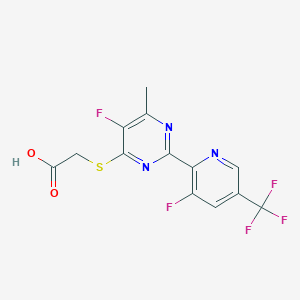

2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5N3O2S/c1-5-9(15)12(24-4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBUCPMWTUMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid (CAS: 623584-48-5) is a fluorinated derivative of pyrimidine that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C11H8F5N3OS

Molecular Weight : 321.26 g/mol

CAS Number : 623584-48-5

The presence of fluorine atoms in the structure is significant as it enhances the compound's biological activity, particularly through modifications in acidity and lipophilicity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that fluorinated pyrimidine derivatives exhibit enhanced antimicrobial properties. In a study evaluating various fluorinated compounds, it was found that the presence of fluorine significantly increased biocidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .

| Microorganism | Activity (mg/disk) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Bacillus subtilis | 50 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 50 | |

| Candida albicans | 50 |

Antiviral Activity

Fluorinated pyrimidines have shown potential as antiviral agents. In vitro studies demonstrated that certain derivatives inhibit viral replication effectively. For instance, compounds similar to this compound were reported to have significant inhibitory effects on Hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values indicating potent antiviral activity .

Anticancer Properties

Fluorinated pyrimidines are well-known for their role in cancer therapy, particularly in inhibiting thymidylate synthase. The compound under consideration may exhibit similar properties due to its structural analogies with established anticancer agents like 5-Fluorouracil (5-FU). Recent reviews highlight the effectiveness of fluorinated compounds in disrupting nucleic acid synthesis, which is crucial for cancer cell proliferation .

Case Studies

- Antimicrobial Testing : A series of fluorinated pyrimidine derivatives were tested against multiple bacterial strains. The results indicated that the inclusion of trifluoromethyl groups significantly enhanced the antimicrobial efficacy compared to non-fluorinated counterparts.

- Antiviral Efficacy : In studies focusing on HCV, derivatives similar to the compound demonstrated EC50 values lower than those of traditional antiviral medications, suggesting a potential therapeutic advantage.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have indicated that compounds similar to 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid exhibit promising anticancer activity. For instance, derivatives of pyrimidine and pyridine have shown efficacy against various cancer cell lines, suggesting a potential role in targeted cancer therapies. A notable study demonstrated that modifications in the fluorinated moieties can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antiviral Properties

Research has also highlighted the antiviral properties of fluorinated compounds. The presence of trifluoromethyl groups is known to enhance the metabolic stability of drugs. In vitro studies have shown that similar compounds can inhibit viral replication, making them candidates for further development against viral infections such as influenza and HIV .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in various diseases, including cancer and viral infections. This inhibition can lead to decreased proliferation of pathological cells .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that modifications in the fluorinated groups could significantly affect the compound's potency and selectivity .

Case Study 2: Antiviral Efficacy

In a collaborative research effort, a team investigated the antiviral potential of fluorinated acetic acids against SARS-CoV-2. The study found that compounds with similar structures exhibited inhibition of viral entry into host cells. The findings suggested that further exploration into the structure-activity relationship (SAR) could yield effective antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- A pyrimidine core substituted with fluorine and a 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group.

- A thioacetic acid moiety (-S-CH₂COOH) at the 4-position of the pyrimidine ring.

- High fluorination (five fluorine atoms), enhancing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

Key Findings from Comparative Studies

Fluorination vs.

Thioacetic Acid vs. Thioester :

- The thioacetic acid group in the target compound enhances water solubility (via ionization) relative to the ethyl thioester derivative (311.39 g/mol). However, the ester in the latter may serve as a prodrug, improving oral bioavailability .

Complexity and Bioactivity :

- The patent compound (660.55 g/mol) features a diazaspiro ring and multiple trifluoromethyl groups, likely increasing target specificity but reducing synthetic accessibility compared to the simpler pyrimidine-thioacetic acid scaffold .

Vorbereitungsmethoden

Detailed Research Findings and Data Table

Analytical and Experimental Notes

- Elemental analysis of final acetic acid derivatives typically shows close agreement with theoretical values, indicating high purity (e.g., C, H, N analysis within 0.3% of theoretical).

- Melting points around 132–134 °C are consistent with the expected compound.

- LC/MS and NMR data confirm the presence of fluorine substituents and the integrity of the heterocyclic framework.

- Use of microwave irradiation in hydrolysis steps significantly reduces reaction times from hours to minutes while maintaining or improving yields.

- The choice of fluorinating agents and conditions is critical to avoid over-fluorination or decomposition of sensitive heterocycles.

Q & A

Q. How can researchers optimize the synthesis of 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

- Nucleophilic Aromatic Substitution (SNAr): React 5-fluoro-2,6-dimethylpyrimidin-4-ol with a fluorinated pyridine derivative (e.g., 3-fluoro-5-(trifluoromethyl)pyridine-2-thiol) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-thioether intermediate. Monitor reaction progress via TLC or HPLC .

- Thioacetic Acid Coupling: Use carbodiimide-based coupling agents (e.g., DCC or EDCI) to attach the acetic acid moiety. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (>98%) .

- Yield Enhancement: Optimize solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) and reaction temperature (50–80°C for SNAr steps).

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., fluoropyridine vs. fluoropyrimidine substitution patterns) by growing single crystals in a DCM/hexane system. Compare with structurally related fluorinated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine, as in ) .

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine positions (δ -110 to -125 ppm for CF₃ groups) and ¹H NMR to verify methyl/methoxy substituents (δ 2.5–3.0 ppm for CH₃).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 408.05) with <2 ppm error .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Screening: Test in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Fluorinated pyrimidines often exhibit low aqueous solubility (<10 µM), requiring formulation with cyclodextrins or lipid nanoparticles .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Trifluoromethyl groups enhance thermal stability but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing the pyrimidine-pyridine heterocyclic core?

Methodological Answer:

- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions on the pyrimidine ring, enabling controlled fluorination or methylation. highlights chloro-nitro-pyrimidine intermediates as regioselective templates .

- Cross-Coupling Catalysis: Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach pre-functionalized pyridine moieties. Optimize ligand steric bulk to minimize homocoupling byproducts .

Q. How does fluorination at the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl position influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects: CF₃ and F groups increase electrophilicity, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .

- Metabolic Stability: Fluorine reduces oxidative metabolism by CYP450 enzymes. Validate via liver microsome assays (t₁/₂ >60 min indicates improved pharmacokinetics) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the thioacetic acid chain). Compare with static X-ray structures () to identify equilibrium states .

- DFT Calculations: Perform density functional theory simulations (B3LYP/6-311+G**) to model NMR chemical shifts and match experimental data .

Q. What are the methodological pitfalls in interpreting mass spectrometry data for this polyhalogenated compound?

Methodological Answer:

- Isotopic Pattern Misinterpretation: CF₃ and Cl substituents create complex isotopic clusters (e.g., ³⁵Cl/³⁷Cl splits). Use high-resolution instruments (Orbitrap or TOF) to distinguish M+2/M+4 peaks .

- In-Source Fragmentation: Minimize ionization energy (ESI < 30 eV) to prevent loss of acetic acid or CF₃ groups. Compare fragmentation pathways with synthetic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.